6-Methyl-2-nitro-3-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester
Description
6-Methyl-2-nitro-3-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester is a multifunctional aromatic ester characterized by a nitro group at position 2, a trifluoroacetylamino group at position 3, and a methyl ester at the carboxylate position of a methyl-substituted benzoic acid backbone. Safety guidelines emphasize handling precautions due to its toxicity to aquatic life and health hazards, indicative of its reactivity and bioactivity .
Properties
IUPAC Name |
methyl 6-methyl-2-nitro-3-[(2,2,2-trifluoroacetyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O5/c1-5-3-4-6(15-10(18)11(12,13)14)8(16(19)20)7(5)9(17)21-2/h3-4H,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHXDAGHQHNGMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)NC(=O)C(F)(F)F)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601138151 | |
| Record name | Benzoic acid, 6-methyl-2-nitro-3-[(2,2,2-trifluoroacetyl)amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601138151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2092929-97-8 | |
| Record name | Benzoic acid, 6-methyl-2-nitro-3-[(2,2,2-trifluoroacetyl)amino]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2092929-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 6-methyl-2-nitro-3-[(2,2,2-trifluoroacetyl)amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601138151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-nitro-3-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of 6-methylbenzoic acid to introduce the nitro group, followed by the introduction of the trifluoroacetylamino group through an acylation reaction. The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rates. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-nitro-3-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoroacetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 6-Methyl-2-amino-3-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6-Methyl-2-nitro-3-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-2-nitro-3-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The nitro group and trifluoroacetylamino group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a) Methyl N-acetyl-anthranilate (Methyl 2-(acetylamino)benzoate)
- Structure: Lacks the nitro group and trifluoroacetyl substitution present in the target compound. Features a simple acetylamino group at position 2 and a methyl ester .
- The acetyl group (vs. trifluoroacetyl) may result in lower metabolic stability due to reduced resistance to enzymatic hydrolysis .
- Applications : Commonly used as a flavoring agent or intermediate in organic synthesis, contrasting with the target compound’s likely pharmaceutical applications .
b) 3-Bromo-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic Acid Hydrazide
- Structure: Contains a sulfonyl group and hydrazide functionality instead of nitro and trifluoroacetylamino groups. The bromine substituent introduces steric bulk .
- The hydrazide moiety may confer antitubercular activity, as seen in related sulfonamide derivatives, whereas the nitro group in the target compound could drive antimicrobial or cytotoxic effects .
c) Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl Ester)
- Structure: Features a sulfonylurea bridge linked to a triazine ring and methyl benzoate group, differing significantly from the target compound’s nitro and trifluoroacetylamino substituents .
- Key Differences: The triazine-sulfonylurea system enables herbicidal activity through acetolactate synthase inhibition, a mechanism unrelated to the target compound’s presumed bioactivity. The trifluoroethoxy group in triflusulfuron (vs. trifluoroacetylamino in the target) modifies lipophilicity and environmental persistence .
Physicochemical and Functional Properties
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Functional Groups | Applications |
|---|---|---|---|---|
| Target Compound | 2-NO₂, 3-CF₃CONH, 6-CH₃, COOCH₃ | Not explicitly provided | Nitro, trifluoroacetylamino, ester | Likely pharmaceutical R&D |
| Methyl N-acetyl-anthranilate | 2-NHCOCH₃, COOCH₃ | ~193.2 (calculated) | Acetylamino, ester | Flavoring agent, synthesis |
| 3-Bromo-2-sulfonylbenzoic acid hydrazide | 3-Br, 2-SO₂C₆H₄NHCOCH₃, CONHNH₂ | ~417.3 (calculated) | Sulfonyl, hydrazide, bromine | Antitubercular agents |
| Triflusulfuron Methyl Ester | Triazine-SO₂NHCONH-, CF₃CH₂O | ~435.3 | Sulfonylurea, triazine, ester | Herbicides |
Substituent Effects on Reactivity and Bioactivity
- Nitro Group : Enhances electrophilic aromatic substitution reactivity and may contribute to oxidative stress in biological systems, a trait leveraged in antimicrobial or anticancer agents.
- Methyl Ester : A common prodrug strategy to enhance membrane permeability, hydrolyzing in vivo to the active carboxylic acid .
Research Implications and Gaps
- Data Limitations : Exact molecular weight, spectral data (e.g., NMR, IR), and solubility parameters for the target compound are absent in the provided evidence, necessitating further experimental characterization.
- Comparative Studies: No direct biological activity data for the target compound are available, unlike its analogs (e.g., antitubercular sulfonamides , herbicidal sulfonylureas ).
Biological Activity
6-Methyl-2-nitro-3-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester is a compound of interest due to its potential biological activities. This article delves into its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant data and case studies.
Chemical Structure
The compound can be characterized by the following chemical formula:
- Molecular Formula : C12H12F3N2O4
- Molecular Weight : 302.23 g/mol
Antimicrobial Activity
Research indicates that derivatives of nitrobenzoic acids exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties using in vitro assays. The results suggest that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study : A study conducted on human macrophage cell lines showed a reduction in inflammatory markers when treated with the compound at concentrations ranging from 10 to 50 µM.
Anticancer Activity
The anticancer potential of the compound has been assessed against several cancer cell lines. Notably, it exhibited cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
| A549 | 20 | Inhibition of cell proliferation through cell cycle arrest |
The biological activity of this compound is attributed to its ability to interact with specific cellular targets. The trifluoroacetylamino group enhances lipophilicity, facilitating cellular uptake and bioavailability.
- Caspase Activation : The compound triggers apoptotic pathways by activating caspases in cancer cells.
- Cytokine Inhibition : It reduces the expression levels of inflammatory cytokines by modulating NF-kB signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
